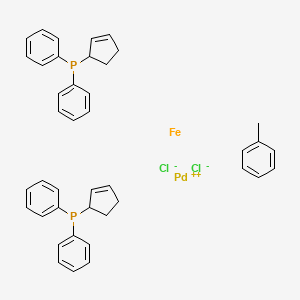
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride is a complex organometallic compound that combines elements of cyclopentene, diphenylphosphane, iron, palladium, toluene, and dichloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride typically involves the following steps:
Formation of Cyclopent-2-en-1-yl(diphenyl)phosphane: This can be achieved by reacting cyclopentadiene with diphenylphosphane under controlled conditions.
Complexation with Iron and Palladium: The cyclopent-2-en-1-yl(diphenyl)phosphane is then reacted with iron and palladium salts in the presence of toluene as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation.
Addition of Dichloride: Finally, dichloride is introduced to the reaction mixture to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity.
化学反応の分析
Types of Reactions
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution can be facilitated by using strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction could produce hydride complexes.
科学的研究の応用
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interaction of metal complexes with biological molecules.
Medicinal Chemistry:
作用機序
The mechanism by which cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride exerts its effects involves coordination chemistry. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Cyclopentadienyliron(II) dicarbonyl dimer: Similar in that it contains cyclopentadienyl and iron.
Triphenylphosphine palladium dichloride: Contains palladium and phosphine ligands.
Cyclopentadienylmanganese tricarbonyl: Another organometallic compound with cyclopentadienyl.
Uniqueness
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride is unique due to its combination of cyclopentene, diphenylphosphane, iron, and palladium in a single complex
特性
分子式 |
C41H42Cl2FeP2Pd |
|---|---|
分子量 |
829.9 g/mol |
IUPAC名 |
cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride |
InChI |
InChI=1S/2C17H17P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-7,9-13,17H,8,14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2 |
InChIキー |
RCIIZJSUTWVGSD-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=CC=C1.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)

![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
![3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13408613.png)
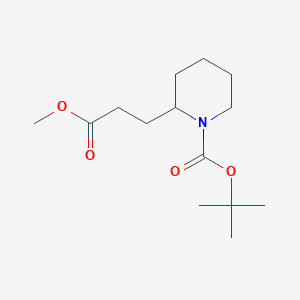
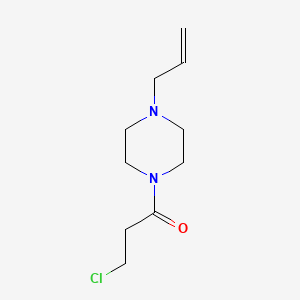

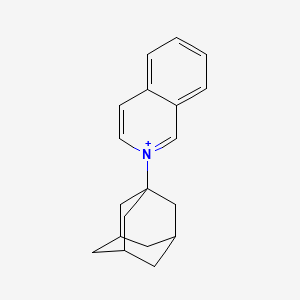
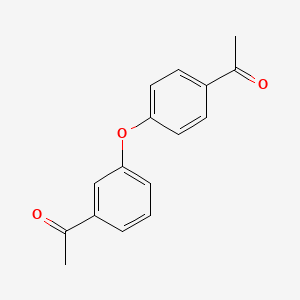
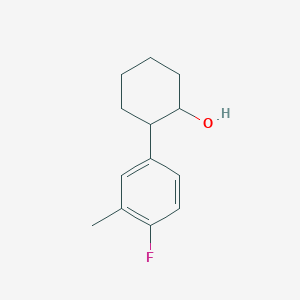
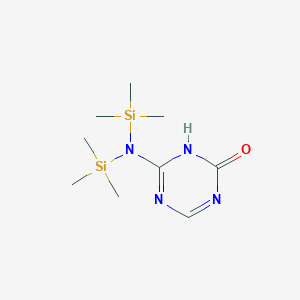
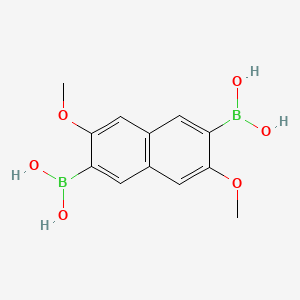
![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)
